molecular formula C6H9N3OS2 B473311 N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 25958-44-5

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B473311
CAS RN: 25958-44-5
M. Wt: 203.3g/mol
InChI Key: PEETXKMATPTMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It’s a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives has been reported . All the new compounds’ structures were elucidated by elemental analyses, IR, 1H NMR, 13C NMR, and MS spectral data .


Molecular Structure Analysis

The acetamido-1,3,4-thiodiazole unit is essentially planar . Inversion dimers linked by pairs of N—H⋯N hydrogen bonds occur, forming R22(8) ring motifs .


Chemical Reactions Analysis

1,3,4-Thiadiazoles have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .


Physical And Chemical Properties Analysis

Thiadiazoles are able to cross the cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Mechanism of Action

The mechanism of action of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide is not well understood. However, it is believed to work by inhibiting certain enzymes that are involved in the inflammatory and tumor processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-tumor effects in various in vitro and in vivo studies. It has also been shown to inhibit the growth of certain plant pathogens, making it a potential candidate for use as a pesticide.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide in lab experiments is its ability to exhibit anti-inflammatory and anti-tumor properties. However, one of the major limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential applications.

Future Directions

There are several future directions for research on N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide. One of the most promising directions is to further explore its potential applications in the field of medicine. This could involve studying its effects on specific types of cancer or inflammatory diseases. Another direction is to further explore its potential use as a pesticide, with a focus on developing more effective formulations and delivery methods. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted therapies.

Synthesis Methods

The synthesis of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide can be achieved through various methods. One of the most common methods is the reaction of 5-methylsulfanyl-1,3,4-thiadiazole-2-amine with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable reagent such as sodium hydroxide.

Scientific Research Applications

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide has been studied for its potential applications in various fields. One of the most promising applications is in the field of medicine, where this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens.

properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS2/c1-3-4(10)7-5-8-9-6(11-2)12-5/h3H2,1-2H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEETXKMATPTMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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